(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C26H17N3O6 and its molecular weight is 467.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research into compounds structurally related to "(Z)-methyl 2-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate" primarily involves the synthesis and structural characterization of these molecules. Studies have shown that molecules with pyrazolone and benzofuran components exhibit complex hydrogen bonding patterns, leading to various crystalline structures. For instance, compounds featuring amino-pyrazolyl and nitrobenzoyl groups linked through hydrogen bonds form intricate molecular sheets or chains, indicating significant interest in their crystalline properties and potential for forming solid-state materials with specific functions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Several studies have explored the coordination chemistry of pyrazolone-based ligands with metal ions, leading to the development of metal-organic frameworks (MOFs). These frameworks are noted for their porous structures, which can be utilized for gas adsorption, sensing applications, and catalysis. For example, a MOF constructed from carboxylate-pyrazolate shared zinc clusters demonstrated the ability to selectively sense nitrobenzene over other aromatic compounds through luminescent quenching, highlighting its potential as a chemical sensor (Zheng et al., 2013).
Antimicrobial Activities
Compounds derived from or related to "this compound" have also been studied for their antimicrobial properties. Certain derivatives have shown significant activity against a range of fungal and bacterial species, suggesting their potential as templates for the development of new antimicrobial agents. The synthesis and evaluation of novel benzofuran derivatives, for instance, revealed some compounds with notable antimicrobial activity, underscoring the therapeutic potential of this chemical class (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Optical and Luminescent Properties
The optical and luminescent properties of pyrazolone and benzofuran derivatives have been a subject of interest for their potential applications in materials science. The study of novel oxadiazole derivatives, for example, demonstrated variations in UV-vis absorption and fluorescence spectral characteristics depending on the substituents, indicating their utility in designing materials for optical applications (Jiang, Liu, Lv, & Zhao, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, have been shown to inhibit the human monoamine oxidase (hmao) a and b isoforms . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters.
Mode of Action
Based on its structural similarity to other nitrophenyl compounds, it may interact with its target through a reductive electron transfer mechanism . This involves the nitro group of the compound accepting an electron while the target molecule is oxidized.
Biochemical Pathways
This can lead to changes in mood, behavior, and other neurological functions .
Pharmacokinetics
Similar compounds, such as 2-(3-nitrophenyl)acetic acid, have been shown to interact with penicillin g acylase in escherichia coli . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Based on its potential inhibition of hmao enzymes, it could lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Properties
IUPAC Name |
methyl (2Z)-2-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-34-26(31)17-10-11-22-21(13-17)25(30)23(35-22)14-18-15-28(19-7-3-2-4-8-19)27-24(18)16-6-5-9-20(12-16)29(32)33/h2-15H,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZYIEUNADLJLD-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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